molecular formula C11H10FN3OS2 B2456118 N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 392303-16-1

N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B2456118
CAS No.: 392303-16-1
M. Wt: 283.34
InChI Key: NVBDKQYEFSYSLX-UHFFFAOYSA-N
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Description

N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide (CAS 392303-16-1) is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a heterocyclic ring system recognized for its significant potential in medicinal chemistry and anticancer research . The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, which allows its derivatives to interfere with critical cellular processes like DNA replication, making them a compelling starting point for developing novel anticancer agents . This compound features a specific substitution pattern with a 3-fluorobenzylsulfanyl group at the 5-position of the thiadiazole ring, a modification explored in research to optimize biological activity and selectivity . Derivatives of 1,3,4-thiadiazole bearing similar substituents have demonstrated promising cytotoxic properties in vitro against a range of human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and lung carcinoma (A549) . The fluorobenzyl moiety in particular is a common pharmacophore in drug discovery, often used to enhance a molecule's metabolic stability and binding affinity to biological targets . Researchers investigate such compounds for their potential to act as kinase inhibitors or to disrupt tubulin polymerization, mechanisms that are well-established in oncology research . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBDKQYEFSYSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 3-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine in the presence of a base such as sodium hydroxide. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of new thiadiazole derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H10FN3OS2
  • Molecular Weight : 283.35 g/mol
  • IUPAC Name : N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

The compound features a thiadiazole ring, which is known for its biological activity, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has been studied for its potential as an antibacterial and antifungal agent. In vitro studies have shown effectiveness against various pathogens, suggesting its utility in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Potential

Thiadiazole derivatives are increasingly recognized for their anticancer properties. Studies suggest that this compound could inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported its efficacy against several cancer cell lines, highlighting its potential as a lead compound for further development in oncology .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Thiadiazole derivatives are known to modulate inflammatory pathways, and preliminary data suggest that this compound may reduce inflammation markers in cellular models.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; significant antifungal activity.
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes in bacteria and fungi. In cancer cells, it may induce apoptosis and inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide exhibits unique properties due to the presence of the 3-fluorobenzyl group. This structural feature enhances its biological activity and selectivity, making it a promising candidate for further research and development .

Biological Activity

N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H10FN3OS2 and a molecular weight of 283.35 g/mol. The compound features a thiadiazole ring, which is known for its significant biological activities, and a fluorobenzyl group that enhances its chemical reactivity.

PropertyValue
Molecular FormulaC11H10FN3OS2
Molecular Weight283.35 g/mol
CAS Number392303-16-1
Purity>90%

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with thiourea to form an intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The synthesis process allows for modifications to enhance the biological activity of the compound.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • PC3 (prostate cancer)
  • SKNMC (neuroblastoma)

The compound's mechanism of action involves inducing apoptosis in cancer cells through activation of caspases (caspase 3 and caspase 9), which are critical in the apoptotic pathway. Studies have shown that compounds similar to this compound can significantly inhibit cell proliferation and induce cell death in these lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains. The presence of sulfur in its structure contributes to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial survival .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The thiadiazole ring can bind to enzymes involved in critical cellular processes, inhibiting their activity.
  • Receptor Modulation : The fluorobenzyl group enhances binding affinity through hydrophobic interactions with target proteins.
  • Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.

Case Studies

A series of studies have been conducted to evaluate the efficacy of thiadiazole derivatives similar to this compound:

  • In Vitro Anticancer Evaluation : A study evaluated various thiadiazole derivatives against MCF7 and PC3 cell lines using MTT assays. Results indicated that compounds with similar structures significantly reduced cell viability compared to controls .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects on bacterial growth .

Q & A

Q. Basic Biological Screening

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains using broth microdilution (CLSI guidelines).
  • Time-Kill Assays : Monitor bactericidal kinetics over 24 hours.
  • Mechanistic Probes : Combine with β-lactamase inhibitors to assess resistance profiles. Prior studies on similar thiadiazoles show MICs of 4–16 µg/mL against S. aureus .

How can reaction conditions be optimized to improve synthesis yields?

Q. Advanced Methodological Design

  • Solvent Screening : Compare DMF, acetonitrile, and THF for thiol-alkylation efficiency.
  • Base Selection : Test Et₃N vs. NaH for deprotonation efficacy.
  • DOE Approaches : Use factorial design to optimize temperature (e.g., 0°C vs. RT), stoichiometry (1:1.2 molar ratio of thiol to alkyl halide), and reaction time (12–24 hrs). Evidence suggests Et₃N in DMF at 0°C improves yields to ~75% .

How to resolve spectral data contradictions (e.g., unexpected NMR shifts)?

Q. Advanced Analytical Strategy

  • Variable Temperature (VT) NMR : Probe dynamic effects like tautomerism or rotational barriers.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic/heterocyclic signals.
  • X-ray Validation : Cross-reference crystallographic data (e.g., dihedral angles of the fluorobenzyl group) with computational models (DFT) .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. Advanced SAR Design

  • Analog Synthesis : Replace the 3-fluorobenzyl group with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess electronic effects.
  • Biological Profiling : Compare MICs and cytotoxicity (e.g., HEK-293 cells) across analogs. Prior SAR on thiadiazoles indicates fluorinated derivatives enhance lipophilicity and membrane penetration .

What mechanistic studies elucidate the antibacterial action of this compound?

Q. Advanced Mechanistic Approaches

  • Enzyme Inhibition Assays : Target bacterial dihydrofolate reductase (DHFR) or penicillin-binding proteins (PBPs) using fluorometric kits.
  • Molecular Docking : Simulate binding to S. aureus DHFR (PDB ID: 3SRW) with AutoDock Vina.
  • Resistance Gene Knockout : Use CRISPR-Cas9 in E. coli to identify target pathways .

How to assess the compound’s stability and toxicity in preclinical models?

Q. Advanced Preclinical Profiling

  • Stability Studies : Use HPLC to monitor degradation in simulated gastric fluid (pH 2) and plasma (37°C).
  • In Vivo Toxicity : Acute toxicity in rodent models (OECD 423) with histopathological analysis.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated metabolism .

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